Alkylamine Homologation: Ethanamine vs. Methanamine Methylene Spacer Impact
The primary structural differentiator for the target compound is the length of the amine-terminated alkyl chain at the oxazole 4-position. The target contains an ethanamine group (-CH₂CH₂NH₂), while the nearest commercial comparator, [2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methanamine (CAS 885272-87-7), contains a methanamine group (-CH₂NH₂) . This results in a quantifiable difference in molecular weight (218.25 vs. 204.23 g/mol) and rotatable bond count (4 vs. 3), directly influencing the molecule's conformational flexibility and its ability to explore chemical space for optimal target engagement [1].
| Evidence Dimension | Alkylamine Chain Length |
|---|---|
| Target Compound Data | Ethanamine (-CH₂CH₂NH₂); Molecular Weight: 218.25; Rotatable Bonds: 4 |
| Comparator Or Baseline | [2-(4-methoxyphenyl)-1,3-oxazol-4-yl]methanamine (CAS 885272-87-7): Methanamine (-CH₂NH₂); Molecular Weight: 204.23; Rotatable Bonds: 3 |
| Quantified Difference | 1 methylene unit extension; ΔMW = +14.02 g/mol; ΔRotatable Bonds = +1 |
| Conditions | Computed structural comparison |
Why This Matters
The additional methylene spacer and resulting increase in flexibility can be the decisive factor in achieving productive binding poses for challenging protein targets, making the ethanamine variant a distinct and non-substitutable chemical tool.
- [1] PubChem. (2026). Compound Summary for CID 18071419: 2-(2-(4-Methoxyphenyl)-1,3-oxazol-4-yl)ethan-1-amine. National Center for Biotechnology Information. View Source
